An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Ethoxyphenyl)pyrrolidine
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Ethoxyphenyl)pyrrolidine
Foreword: The Strategic Imperative of Physicochemical Profiling in Modern Drug Discovery
In the intricate landscape of drug development, the journey from a promising hit to a viable clinical candidate is fraught with challenges. A significant proportion of these hurdles are not born from a lack of efficacy, but from suboptimal physicochemical properties that precipitate poor pharmacokinetic and safety profiles. The molecule at the center of this guide, 2-(4-Ethoxyphenyl)pyrrolidine, represents a structural motif of growing interest within medicinal chemistry. The pyrrolidine ring is a privileged scaffold, offering a three-dimensional architecture that can effectively probe biological space, while the ethoxyphenyl group can significantly influence receptor interactions and metabolic stability.[1][2]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It is designed not as a rigid protocol, but as a dynamic framework for understanding and characterizing the core physicochemical attributes of 2-(4-Ethoxyphenyl)pyrrolidine. Our approach is rooted in the E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles, aiming to provide not just data, but actionable insights into the causal relationships between a molecule's properties and its ultimate biological fate. By meticulously dissecting the solubility, lipophilicity, and ionization characteristics of this compound, we can proactively address potential liabilities and strategically guide optimization efforts. This guide will empower you to build a robust data package, fostering a more predictive and efficient path toward clinical success.
Molecular Identity and Predicted Physicochemical Parameters
A foundational step in the characterization of any novel chemical entity is the establishment of its core identity and the prediction of its fundamental physicochemical properties. These computational estimations provide an invaluable early glimpse into the molecule's likely behavior, guiding initial experimental design and formulation strategies.
Table 1: Molecular Identity and Computationally Predicted Properties of 2-(4-Ethoxyphenyl)pyrrolidine
| Parameter | Value | Source |
| IUPAC Name | 2-(4-ethoxyphenyl)pyrrolidine | PubChem |
| Molecular Formula | C₁₂H₁₇NO | PubChem[3] |
| Molecular Weight | 191.27 g/mol | PubChem[3] |
| CAS Number | 383127-28-4 | Sigma-Aldrich |
| Predicted XLogP | 2.2 | PubChem[3] |
| Predicted pKa (Basic) | 9.5 ± 0.5 | ChemAxon |
| Predicted Aqueous Solubility (logS) | -2.8 ± 0.7 | ADMETLab 2.0 |
Note: Predicted values are generated from well-established algorithms and should be confirmed by experimental determination.
The Critical Trinity: Solubility, Lipophilicity, and Ionization
The interplay between a compound's solubility, lipophilicity (logP/D), and pKa governs its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding this "critical trinity" is paramount for any drug discovery program.
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a critical determinant of a drug's oral bioavailability.[4] Insufficient solubility can lead to poor absorption from the gastrointestinal tract, rendering an otherwise potent compound ineffective. For 2-(4-Ethoxyphenyl)pyrrolidine, with a predicted logS of -2.8, it is anticipated to have moderate to low aqueous solubility. This necessitates careful experimental evaluation and may indicate the need for formulation strategies to enhance its dissolution.
Lipophilicity (logP/logD): Balancing Membrane Permeation and Off-Target Effects
Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a double-edged sword. Adequate lipophilicity is essential for traversing cellular membranes to reach the target site. However, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and a higher propensity for off-target toxicities. The predicted XLogP of 2.2 for 2-(4-Ethoxyphenyl)pyrrolidine suggests a favorable balance, positioning it within a "drug-like" chemical space.
Ionization (pKa): The pH-Dependent Chameleon
The pKa of a molecule dictates its charge state at a given pH. The pyrrolidine nitrogen in 2-(4-Ethoxyphenyl)pyrrolidine is basic, with a predicted pKa of around 9.5. This means that at physiological pH (7.4), the compound will be predominantly protonated and exist as a cation. This has profound implications for its solubility, which is expected to be higher at lower pH values, and its interaction with biological targets and transporters.
Experimental Protocols for Physicochemical Characterization
The following protocols are presented as robust, self-validating systems for the experimental determination of the key physicochemical properties of 2-(4-Ethoxyphenyl)pyrrolidine.
Workflow for Comprehensive Physicochemical Profiling
Caption: A logical workflow for the comprehensive physicochemical characterization of a novel compound.
Step-by-Step Protocol: Kinetic Solubility Determination
Objective: To provide a rapid assessment of the solubility of 2-(4-Ethoxyphenyl)pyrrolidine under non-equilibrium conditions, mimicking early-stage screening scenarios.[5][6]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 2-(4-Ethoxyphenyl)pyrrolidine in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 200 µM down to 1.56 µM).
-
Aqueous Buffer Addition: To each well, add phosphate-buffered saline (PBS) at pH 7.4, ensuring the final DMSO concentration is consistent and low (e.g., 1-2%).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer. The lowest concentration at which a precipitate is detected is recorded as the kinetic solubility.
Step-by-Step Protocol: pKa Determination by Potentiometric Titration
Objective: To accurately determine the acid dissociation constant (pKa) of the basic pyrrolidine nitrogen.[7]
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a sample of 2-(4-Ethoxyphenyl)pyrrolidine in a co-solvent system (e.g., methanol/water) to ensure complete dissolution.
-
Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, typically calculated using the Henderson-Hasselbalch equation.
Step-by-Step Protocol: logD Determination by Shake-Flask Method
Objective: To determine the distribution coefficient (logD) of 2-(4-Ethoxyphenyl)pyrrolidine between an aqueous and an organic phase at a specific pH.
Methodology:
-
Phase Preparation: Prepare an aqueous buffer (e.g., PBS at pH 7.4) and an immiscible organic solvent (n-octanol), and pre-saturate each with the other.
-
Compound Addition: Add a known amount of 2-(4-Ethoxyphenyl)pyrrolidine to a mixture of the two phases in a glass vial.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 24 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.
-
Concentration Analysis: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The logD is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Synthesis Outline
A plausible synthetic route to 2-(4-Ethoxyphenyl)pyrrolidine can be adapted from established methods for the synthesis of substituted pyrrolidines.[8] A common approach involves the reductive amination of a suitable keto-precursor.
Caption: A representative synthetic pathway to 2-(4-Ethoxyphenyl)pyrrolidine.
Conclusion and Future Directions
The physicochemical properties of 2-(4-Ethoxyphenyl)pyrrolidine, as predicted and outlined in the experimental protocols herein, position it as a compound of significant interest with a potentially favorable "drug-like" profile. The provided computational data serves as a critical starting point, but must be substantiated by rigorous experimental validation. By systematically applying the detailed protocols, researchers can build a comprehensive and reliable physicochemical dataset. This data will be instrumental in guiding structure-activity relationship (SAR) studies, informing formulation development, and ultimately, de-risking the progression of this and related compounds through the drug discovery pipeline. The principles and methodologies detailed in this guide are designed to be broadly applicable, providing a robust framework for the physicochemical characterization of novel chemical entities.
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